![molecular formula C21H16FN5O B2704997 N-((1-(4-氟苯基)-1H-四唑-5-基)甲基)-[1,1'-联苯]-4-甲酰胺 CAS No. 897623-56-2](/img/structure/B2704997.png)

N-((1-(4-氟苯基)-1H-四唑-5-基)甲基)-[1,1'-联苯]-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

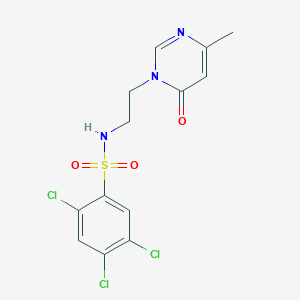

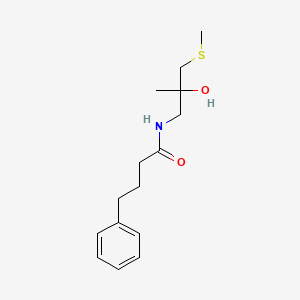

The compound “N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine. The molecule also contains a biphenyl group, which consists of two connected phenyl rings, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tetrazole ring is known to participate in various reactions, including substitutions and additions. The carboxamide group could also undergo various reactions, such as hydrolysis or reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .科学研究应用

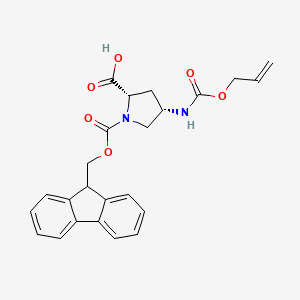

Asymmetric Synthesis

The compound’s complex structure allows for easy synthesis via the Betti reaction. Aminobenzylnaphthols derived from this process serve as valuable chiral intermediates. These intermediates find extensive application in asymmetric synthesis. Notably, the (S,S)-triflate intermediate obtained from the triflation of 1-[(1S)-(4-fluorophenyl)-((1′S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol can be used in the future synthesis of aminophosphine, a crucial component for asymmetric catalysis .

Enantioselective Ligands

Due to the simultaneous presence of nitrogen and oxygen, aminobenzylnaphthols exhibit potential as chiral ligands. Researchers have employed these enantiopure intermediates in asymmetric synthesis, both as chiral starting materials and as ligands. For instance, they have been used in the enantioselective addition reaction of diethylzinc to aryl aldehydes, demonstrating their utility in metal-coordinating chemistry .

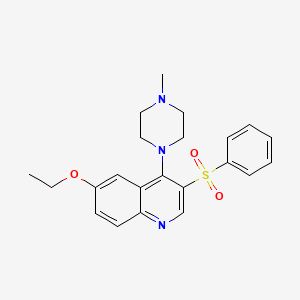

Pharmacological Activity

Indole derivatives, including those related to our compound, have diverse biological and clinical applications. While specific studies on this compound are limited, it belongs to the indole family, which has shown promise in various pharmacological contexts. Further research is needed to explore its potential in drug development .

MAGL Inhibition

Interestingly, [1-(4-fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone has been investigated as a novel, potent, selective, and reversible noncovalent MAGL (monoacylglycerol lipase) inhibitor. This compound enhances the major endocannabinoid 2-arachidonoylglycerol and shows efficacy in neuropathic models .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O/c22-18-10-12-19(13-11-18)27-20(24-25-26-27)14-23-21(28)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-13H,14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZLLBBYGEVBLDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2704922.png)

![3,4-dimethoxy-N-(2-thien-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2704925.png)

![3-cyclohexyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2704928.png)

![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2704931.png)

![2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2704935.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chlorophenyl)-N-methylacetamide](/img/structure/B2704936.png)

![N-[3-(2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide](/img/structure/B2704937.png)